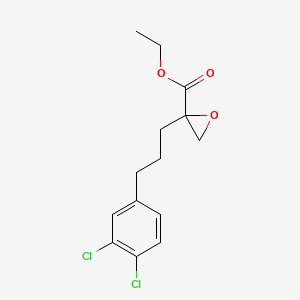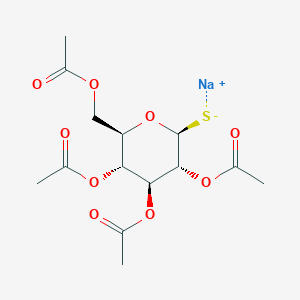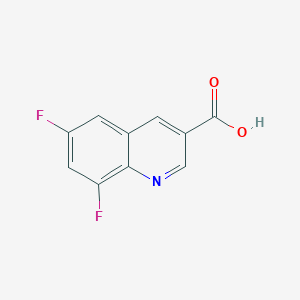
Hexamethylene distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylene distearate is an organic compound with the molecular formula C42H82O4. It is a diester derived from hexamethylene glycol and stearic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylene distearate is synthesized through the esterification reaction between hexamethylene glycol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hexamethylene distearate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexamethylene glycol and stearic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Hexamethylene glycol and stearic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Hexamethylene distearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in controlled-release drug delivery.
Industry: Applied in the production of lubricants, cosmetics, and personal care products due to its emollient properties.
Mechanism of Action
Hexamethylene distearate can be compared with other similar compounds such as:
Hexamethylene diisocyanate: Used in the production of polyurethanes, but differs in its reactivity and applications.
Stearic acid esters: Similar in structure but vary in the alcohol component, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of hexamethylene glycol and stearic acid, providing a balance of hydrophobicity and flexibility that is advantageous in various applications.
Comparison with Similar Compounds
- Hexamethylene diisocyanate
- Stearic acid esters
- Other glycol-based esters
Properties
CAS No. |
26730-92-7 |
|---|---|
Molecular Formula |
C42H82O4 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
6-octadecanoyloxyhexyl octadecanoate |
InChI |
InChI=1S/C42H82O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(43)45-39-35-31-32-36-40-46-42(44)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
InChI Key |
TWXPKKOLCJDQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)






![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)





